4-fluoro-8-(trifluoromethyl)quinoline
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Overview
Description
4-Fluoro-8-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and physicochemical properties, making it a valuable compound for various scientific research and industrial applications .
Preparation Methods
The synthesis of 4-fluoro-8-(trifluoromethyl)quinoline can be achieved through several methods:
Cyclocondensation Reactions: One common method involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base.
Direct Fluorination: Another approach is the direct fluorination of quinoline derivatives using fluorinating agents.
Cross-Coupling Reactions: The Suzuki-Miyaura coupling reaction, which involves the use of boron reagents, can also be employed to synthesize fluorinated quinolines.
Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-Fluoro-8-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be displaced by nucleophiles, leading to the formation of substituted quinolines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of different quinoline derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-8-(trifluoromethyl)quinoline has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits antibacterial, antineoplastic, and antiviral activities, making it a valuable candidate for drug development.
Agriculture: Fluorinated quinolines are used as components in pesticides and herbicides due to their enhanced biological activity.
Materials Science: The compound is used in the development of liquid crystals and dyes, contributing to advancements in display technologies and imaging.
Mechanism of Action
The mechanism of action of 4-fluoro-8-(trifluoromethyl)quinoline involves its interaction with various molecular targets and pathways. The incorporation of fluorine atoms enhances the compound’s ability to inhibit enzymes and disrupt biological processes. For example, the compound can inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
4-Fluoro-8-(trifluoromethyl)quinoline can be compared with other fluorinated quinolines, such as:
6-Fluoroquinoline: Similar in structure but with the fluorine atom at the 6-position, this compound also exhibits antibacterial activity.
8-Fluoroquinoline: With the fluorine atom at the 8-position, this compound shares similar properties but may have different biological activities.
6,8-Difluoroquinoline: This compound has fluorine atoms at both the 6- and 8-positions, potentially enhancing its biological activity.
The uniqueness of this compound lies in the presence of both a fluorine atom and a trifluoromethyl group, which together contribute to its distinct physicochemical properties and biological activities.
Properties
CAS No. |
1473422-60-4 |
---|---|
Molecular Formula |
C10H5F4N |
Molecular Weight |
215.1 |
Purity |
95 |
Origin of Product |
United States |
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